3-Pyridinemethanethiol

Übersicht

Beschreibung

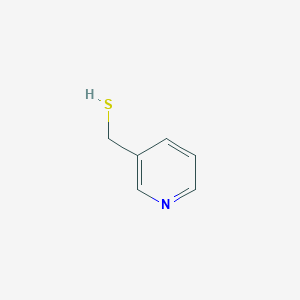

3-(Mercaptomethylene)Pyridine is an organic compound belonging to the class of pyridines and derivatives. Pyridines are six-membered aromatic heterocycles containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a mercaptomethylene group attached to the pyridine ring, which imparts unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Mercaptomethylen)pyridin kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Reaktion von Pyridin-3-carbaldehyd mit Thioharnstoff unter sauren Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Salzsäure, und wird bei erhöhten Temperaturen durchgeführt, um die Bildung der Mercaptomethylengruppe zu erleichtern .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 3-(Mercaptomethylen)pyridin die Verwendung von magnetisch wiedergewinnbaren Katalysatoren beinhalten. Diese Katalysatoren lassen sich mit einem externen Magneten leicht aus dem Reaktionsmedium abtrennen, was das Verfahren effizienter und umweltfreundlicher macht. Die hohe Oberfläche und die einfache Herstellung dieser Katalysatoren machen sie für die großtechnische Produktion geeignet .

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Mercaptomethylen)pyridin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Das Vorhandensein der Mercaptomethylengruppe macht es besonders reaktiv gegenüber Nukleophilen und Elektrophilen .

Häufige Reagenzien und Bedingungen

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation von 3-(Mercaptomethylen)pyridin zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Thioethern führen kann .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Pyridinemethanethiol is utilized in the synthesis of various organic compounds, particularly in the functionalization of sulfur-containing compounds. Recent studies have highlighted its role in:

- C-S Bond Cleavage : The compound has been shown to participate in oxidative cleavage reactions, which are essential for transforming thiols into more functionalized products such as nitriles and sulfonamides. For instance, it can be cleaved to yield pyridine-derived nitriles under specific catalytic conditions, demonstrating its utility in synthesizing bioactive compounds .

- Catalytic Reactions : Research indicates that this compound can be effectively used as a substrate in catalytic systems involving cobalt nanoparticles for selective transformations. These reactions exhibit excellent functional group tolerance and scalability, making them suitable for industrial applications .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound in drug development:

- Drug Delivery Systems : The compound can be incorporated into controlled-release formulations that encapsulate active pharmaceutical ingredients. This application is particularly relevant for enhancing the bioavailability of drugs by modulating their release profiles .

- Pharmacological Studies : Investigations into the pharmacological properties of pyridine derivatives, including this compound, have revealed their potential as therapeutic agents. Studies have suggested that these compounds may exhibit anti-inflammatory and antimicrobial activities, although further research is needed to elucidate their mechanisms of action .

Flavoring Agent

This compound has been evaluated for its sensory properties:

- Flavoring Group Evaluation : As part of flavoring groups evaluated by the European Food Safety Authority (EFSA), this compound has been assessed for its safety and efficacy as a flavoring agent in food products. Its unique aroma profile makes it a candidate for use in various culinary applications .

Table 1: Summary of Applications

Case Study: Catalytic Reactions Involving this compound

A recent study demonstrated the effectiveness of a cobalt-based catalytic system using this compound as a substrate. The results indicated that this system could achieve high yields of desired products through selective oxidative cleavage of C-S bonds. The study emphasized the importance of reaction conditions, such as temperature and pressure, in optimizing yields and selectivity .

Wirkmechanismus

The mechanism of action of 3-(Mercaptomethylene)Pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyridin: Ein einfacher aromatischer Heterocyclus mit einem Stickstoffatom im Ring.

Thiopyridin: Ein Pyridinderivat mit einem Schwefelatom, das eines der Kohlenstoffatome ersetzt.

Pyrimidin: Ein sechsgliedriger aromatischer Heterocyclus mit zwei Stickstoffatomen im Ring.

Einzigartigkeit

3-(Mercaptomethylen)pyridin ist aufgrund des Vorhandenseins der Mercaptomethylengruppe einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .

Biologische Aktivität

3-Pyridinemethanethiol, also known as 3-(pyridin-3-yl)methanethiol, is an organosulfur compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiol reagents. Various methodologies have been explored to enhance the yield and purity of this compound. For instance, the use of microwave-assisted synthesis has shown promise in reducing reaction times and improving product yields. Additionally, the introduction of various substituents on the pyridine ring can modulate the biological activity of the resulting thiol derivatives.

Antimicrobial Properties

One of the most significant biological activities of this compound is its antimicrobial efficacy. Studies have demonstrated that this compound exhibits notable antibacterial activity against a range of pathogenic bacteria. For example, a recent study reported that derivatives of pyridine compounds showed enhanced antibacterial effects, which were attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. Research indicates that this compound can scavenge free radicals and reduce oxidative stress in cellular systems. The antioxidant capacity is believed to be linked to the presence of the thiol group, which can donate electrons and stabilize free radicals .

Cytotoxicity and Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Notably, its effectiveness varies with different cancer types, highlighting the need for further investigation into its mechanism of action .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of various pyridine derivatives, including this compound, against multidrug-resistant strains. The results indicated that certain modifications to the pyridine structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

- Case Study on Antioxidant Effects : Another study focused on the antioxidant potential of this compound in human cell lines exposed to oxidative stress. The findings revealed that treatment with this compound led to a significant reduction in markers of oxidative damage, supporting its potential use as a therapeutic agent in oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

pyridin-3-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXKCLHOVPXMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170092 | |

| Record name | 3-Pyridinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17617-05-9 | |

| Record name | 3-Pyridinemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyridin-3-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINEMETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGR16Z02P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.